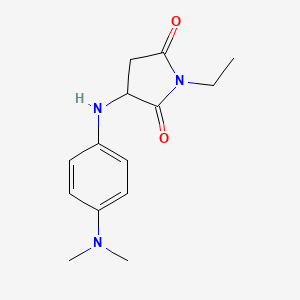

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been synthesized and characterized for its antibacterial activity . The antimicrobial properties were investigated, providing a significant contribution to the field of medicinal chemistry .

Acetylcholinesterase Inhibition

The compound has been studied for its acetylcholinesterase inhibition activity . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain .

Fluorescent Staining of DNA

The compound has been tested as a novel DNA fluorescent stain . This application is crucial in molecular biology for visualizing and studying DNA .

Nonlinear Optical Material

The compound has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties . This makes it a potential candidate for applications in photonics and optoelectronics .

Solvent Dependent Linear and Nonlinear Optical Characteristics

The compound has been studied for its solvent-dependent linear and nonlinear optical characteristics . This is important in the field of materials science, where understanding how a material’s properties change with the environment is crucial .

Assay of Apotryptophanase and Tryptophanase

The compound is used as a reagent in the assay of apotryptophanase and tryptophanase . These enzymes are involved in the metabolism of the amino acid tryptophan .

Quantifying Proanthocyanidines

The compound has been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder . Proanthocyanidines are plant metabolites that have antioxidant properties .

Wirkmechanismus

Target of Action

Similar compounds like quinupristin are known to target bacterial ribosomal subunits, inhibiting protein synthesis and leading to bacterial cell death or stasis .

Mode of Action

Drawing parallels from quinupristin , it can be inferred that the compound might inhibit the late phase of protein synthesis in the bacterial ribosome . The compound could bind to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of other compounds .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound might affect the protein synthesis pathway in bacteria, leading to bacterial cell death or stasis .

Pharmacokinetics

Similar compounds have shown a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern . This could potentially impact the bioavailability of the compound.

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to bacterial cell death or stasis by inhibiting protein synthesis .

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIOMBOLKNTZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)

![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)

![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)